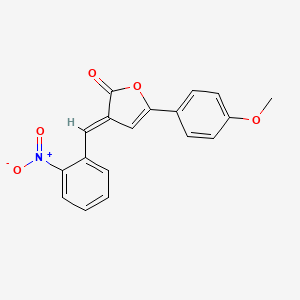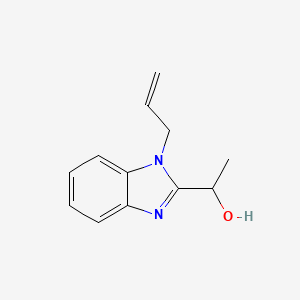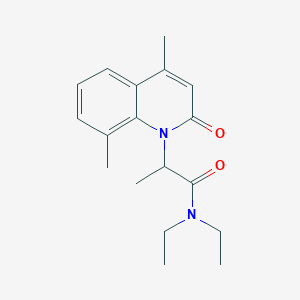
N-(2-furylmethyl)-4-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-propoxybenzenesulfonamide, also known as F-PSA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. F-PSA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzenesulfonamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-4-propoxybenzenesulfonamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to improve cardiovascular function by reducing platelet aggregation and blood pressure. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to the use of N-(2-furylmethyl)-4-propoxybenzenesulfonamide in lab experiments. For example, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit poor solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit non-specific binding to proteins, which can complicate data interpretation.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-4-propoxybenzenesulfonamide. One potential area of research is the development of N-(2-furylmethyl)-4-propoxybenzenesulfonamide analogs with improved solubility and specificity. Another area of research is the study of the molecular mechanisms underlying the biological activities of N-(2-furylmethyl)-4-propoxybenzenesulfonamide. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide could be used in the development of novel therapeutics for various diseases, including inflammation, cancer, and neurodegenerative diseases. Overall, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has the potential to be a valuable tool for scientific research and drug development.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-propoxybenzenesulfonamide, or N-(2-furylmethyl)-4-propoxybenzenesulfonamide, is a chemical compound that has been widely used in scientific research. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been used in the study of inflammation, cancer, cardiovascular diseases, and neurodegenerative diseases. Although there are some limitations to the use of N-(2-furylmethyl)-4-propoxybenzenesulfonamide in lab experiments, it has the potential to be a valuable tool for scientific research and drug development.
合成方法
N-(2-furylmethyl)-4-propoxybenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-propoxybenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-furylmethyl)-4-propoxybenzenesulfonamide. The product can be purified using column chromatography or recrystallization.
科学研究应用
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been used in various scientific research studies due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been used in the study of cardiovascular diseases, as it has been found to inhibit platelet aggregation and reduce blood pressure. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been used in the study of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-9-18-12-5-7-14(8-6-12)20(16,17)15-11-13-4-3-10-19-13/h3-8,10,15H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDMOFGSTXFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6981951 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)


![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)